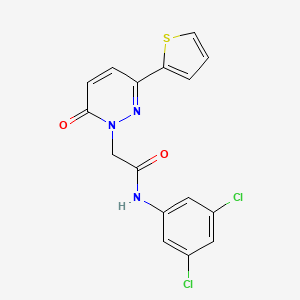

N-(3,5-dichlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Description

N-(3,5-Dichlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a thiophene moiety and an acetamide group linked to a 3,5-dichlorophenyl ring. Its molecular formula is C₁₅H₁₀Cl₂N₃O₂S, with a molecular weight of 366.97 g/mol. The pyridazinone ring provides hydrogen-bonding capabilities via its carbonyl group, while the dichlorophenyl and thiophene substituents enhance lipophilicity and electronic diversity.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2S/c17-10-6-11(18)8-12(7-10)19-15(22)9-21-16(23)4-3-13(20-21)14-2-1-5-24-14/h1-8H,9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSGPDCXYVYUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dichlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound with notable potential in medicinal chemistry. Its unique structure, featuring a pyridazinone core and a thiophene ring, positions it as a candidate for various biological activities, including antitumor and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H11Cl2N3O2S, with a molecular weight of 380.2 g/mol. It features two chlorine substituents on the phenyl ring and is characterized by its pyridazinone and thiophene components, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H11Cl2N3O2S |

| Molecular Weight | 380.2 g/mol |

| Purity | ~95% |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to inflammation and cell proliferation.

- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular responses.

- Apoptosis Induction : Through its interactions with cellular components, it may promote apoptosis in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Antitumor Activity

Studies have shown that derivatives of pyridazinones possess antitumor properties. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, likely through the modulation of inflammatory cytokines. Similar compounds in the literature have demonstrated efficacy in reducing inflammation markers in vitro .

Case Studies

- Antitumor Efficacy Study : A study focused on the structure-activity relationship (SAR) of related compounds indicated that modifications to the phenyl ring significantly impacted antitumor activity. Compounds with similar structural features to this compound showed enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) .

- Inflammation Model : In an experimental model of inflammation, compounds structurally related to this compound were tested for their ability to reduce edema and inflammatory cytokine levels, showing promising results in mitigating inflammation .

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on molecular architecture, synthesis, and physicochemical properties.

Structural Analogs

Key analogs include pyridazinone, pyrimidine, and triazolo-pyridazine derivatives with acetamide or thiophene substituents.

Key Observations :

- Heterocyclic Core: The target compound’s pyridazinone core contrasts with thiazolo-pyrimidine (11a/b) and triazolo-pyridazine () systems. Pyridazinones favor hydrogen bonding via the carbonyl group, while triazolo-pyridazines may enhance π-π stacking.

- Thiophene vs. Furan : Thiophene’s sulfur atom offers stronger electron-withdrawing effects and metabolic stability compared to furan’s oxygen, which may influence bioavailability.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with dichlorophenyl groups (e.g., antiproliferative derivatives in ) typically exhibit high melting points (>250°C) due to strong intermolecular interactions.

- Hydrogen Bonding: The pyridazinone’s carbonyl group can act as a hydrogen-bond acceptor, similar to the triazolo-pyridazine’s nitrogen atoms, but with distinct geometry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3,5-dichlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Formation of the pyridazinone core via cyclization under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) .

- Amide Coupling : Reaction of the pyridazinone intermediate with 3,5-dichloroaniline derivatives using coupling agents like EDCl/HOBt to ensure regioselectivity .

- Thiophene Substitution : Introduction of the thiophene moiety via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) .

- Critical Parameters : Temperature control (±2°C), solvent purity, and inert atmosphere (N₂/Ar) to prevent oxidation. Purity is validated via HPLC (>98%) and NMR (integration of aromatic protons) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Use complementary analytical techniques:

- 1H/13C NMR : Verify aromatic proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyridazinone carbonyl at ~168 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .

- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, pyridazinone C=O at ~1700 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles for stereochemical validation .

Advanced Research Questions

Q. How does the thiophene substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. The thiophene’s electron-rich π-system enhances electrophilic substitution at the 2-position .

- Hammett Analysis : Quantify substituent effects on reaction rates (σₚ values) to predict regioselectivity in further functionalization .

- Cyclic Voltammetry : Measure redox potentials to assess stability under oxidative conditions (e.g., thiophene oxidation peaks at +1.2–1.5 V vs. Ag/AgCl) .

Q. What strategies are effective in resolving contradictions in biological activity data across structural analogs?

- Methodological Answer :

- SAR Studies : Systematically vary substituents (e.g., dichlorophenyl vs. fluorophenyl) and correlate with activity trends using in vitro assays (e.g., IC₅₀ values for kinase inhibition) .

- Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., with kinases) to identify steric clashes or hydrogen-bonding mismatches caused by 3,5-dichloro substitution .

- Meta-Analysis : Cross-reference PubChem bioassay data (AID 743255, 1259371) to identify outliers and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

- Lipophilicity Tuning : Adjust logP via substituent modifications (e.g., replacing dichlorophenyl with trifluoromethyl) while monitoring LogD7.4 via shake-flask/HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.